5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
Boronic esters are highly valuable building blocks in organic synthesis . They are considered Lewis acids and have unique physicochemical and electronic characteristics .
Synthesis Analysis
Boronic esters can be synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters is a method that has been developed, utilizing a radical approach .Molecular Structure Analysis
Boronic esters have a boron atom that can form a stable covalent bond with an oxygen atom, creating a cyclic structure .Chemical Reactions Analysis
Boronic esters are known for their role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that has been paired with a Matteson–CH2– homologation to allow for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Pharmacological Investigation
Research has explored the synthesis of similar pyrazole esters, particularly focusing on their potential as analgesic and anti-inflammatory agents. For instance, a study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters and evaluated their analgesic, anti-inflammatory, and ulcerogenic behaviors. One compound in this series showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting potential for clinical use as analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Structural and Spectral Investigations
Another study focused on the structural and spectral analysis of a biologically significant pyrazole-4-carboxylic acid derivative. The research combined experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, providing valuable insights into the molecular structure and characteristics of such compounds (Viveka et al., 2016).
Study of Electron Transfer in Derivatives
In the context of pyrazole ester derivatives, a study investigated their interaction with acetone molecules using NMR and cyclic voltammetric titration. The research provided insights into the electron transfer processes and the stabilization mechanisms involved in these interactions, which can have implications for chemical sensing and molecular recognition applications (Tewari et al., 2014).
Biological Activity of Derivatives
Exploring the biological activities, a study synthesized and evaluated novel comenic acid derivatives containing pyrazole moieties for their synergistic effects with an antitumor drug. This research indicates the potential of such compounds in enhancing the efficacy of existing chemotherapy treatments (Kletskov et al., 2018).
Anticancer Potential
A study investigated pyrazole ligands and their metal complexes for potential anticancer applications. The research characterized these compounds and assessed their cytotoxicity on leukemia cell lines, providing insights into their potential as anticancer agents (Miernicka et al., 2008).
Nonlinear Optical Materials
Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates explored their potential as nonlinear optical materials. The study identified compounds with significant nonlinear properties, suggesting their use in optical limiting applications (Chandrakantha et al., 2013).
Safety And Hazards
Future Directions
Boronic esters have potential for further study in medicinal chemistry, particularly as boron-carriers suitable for neutron capture therapy . They also have potential applications in the development of new materials, such as vitrimers, which are a new class of polymers that merge properties of thermoplastics and thermosets .
properties
IUPAC Name |
methyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-2/h6-10H,3-5H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLDDHXDSGJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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